5-Methoxy-5-Oxopentanoate: A Comprehensive Technical Guide to Its Chemical Properties, Synthesis, and Pharmaceutical Applications
5-Methoxy-5-Oxopentanoate: A Comprehensive Technical Guide to Its Chemical Properties, Synthesis, and Pharmaceutical Applications
Executive Summary
As a Senior Application Scientist, I frequently encounter the challenge of optimizing dicarboxylic acid monoesters for both analytical workflows and active pharmaceutical ingredient (API) synthesis. 5-Methoxy-5-oxopentanoate (CAS 1501-27-5), commonly known as monomethyl glutarate, is a highly versatile building block[1]. Structurally, it is a five-carbon aliphatic chain featuring a methyl ester at one terminus and a free carboxylic acid at the other. This unique desymmetrization allows it to act as a highly specific intermediate in organic synthesis, a structural mimic in pharmacological applications, and an endogenous human metabolite with notable anti-inflammatory properties[2][3].
This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, synthetic methodologies, biological roles, and analytical isolation protocols.
Chemical Identity and Physicochemical Properties
Understanding the physicochemical baseline of 5-methoxy-5-oxopentanoate is critical for predicting its behavior in biphasic extractions and chromatographic separations. The presence of the free carboxylic acid (pKa ~4.62) makes its solubility and partitioning highly pH-dependent[4].
Table 1: Core Physicochemical and Structural Data
| Property | Value / Specification |
| IUPAC Name | 5-methoxy-5-oxopentanoic acid |
| CAS Number | 1501-27-5 |
| Molecular Formula | C6H10O4 |
| Molecular Weight | 146.14 g/mol |
| Density | 1.164 - 1.169 g/mL at 25 °C |
| Boiling Point | 150 - 151 °C at 10 mmHg |
| LogP | 0.300 |
| Predicted Water Solubility | 57.6 g/L (Slightly soluble in neutral water) |
Data synthesized from authoritative chemical databases[1][4][5][6][7].
Synthetic Methodologies & Reaction Causality
The primary challenge in synthesizing monomethyl dicarboxylates is preventing over-esterification, which yields the unwanted diester (dimethyl glutarate). Traditional reflux methods using glutaric anhydride and methanol often result in poor selectivity[8].
To achieve near-quantitative yields of the monoester, we must manipulate the reaction kinetics. By utilizing sodium methoxide in an aprotic solvent at sub-zero temperatures, we force a stoichiometric ring-opening of glutaric anhydride. The newly formed carboxylate immediately becomes a sodium salt, precipitating or remaining unreactive, thereby halting any secondary esterification[8][9].
Protocol 1: Low-Temperature Ring-Opening Synthesis
This protocol is designed for high-purity API intermediate manufacturing.
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Reagent Preparation: Suspend 1.0 molar equivalent of sodium methoxide in anhydrous dichloromethane (or ethylene glycol dimethyl ether) under inert gas[8][9].
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Thermal Control: Chill the suspension to between 0 °C and -20 °C using a cryo-cooling jacket. Causality: Low temperatures suppress the activation energy required for secondary nucleophilic attacks, preventing diester formation.
-
Anhydride Addition: Dissolve 1.0 molar equivalent of glutaric anhydride in the same anhydrous solvent. Add this dropwise to the methoxide suspension over 30 to 60 minutes to strictly control the exothermic ring-opening[8].
-
Acidification: Once the reaction is complete, add dilute hydrochloric acid (5%) dropwise to adjust the aqueous layer to pH 2.0 - 2.5[9]. Causality: This protonates the sodium 5-methoxy-5-oxopentanoate into its free acid form, driving it into the organic phase.
-
Extraction & Isolation: Allow phase separation. Extract the aqueous layer 2-3 times with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the product[8][9].
Self-Validating System: Before proceeding to the aqueous workup (Step 4), withdraw a 10 µL aliquot, quench in methanol, and analyze via rapid LC-MS. The system is validated for downstream extraction only if the diester (dimethyl glutarate) peak area is < 2% relative to the monoester. If > 2%, the cooling jacket integrity or addition rate must be immediately recalibrated.
Figure 1: Synthetic workflow for 5-methoxy-5-oxopentanoate emphasizing temperature control.
Biological Role and Pharmacological Applications
Beyond its utility as a synthetic reagent, 5-methoxy-5-oxopentanoate is a recognized human endogenous urinary metabolite[3]. In pharmacological contexts, it exhibits notable anti-inflammatory and antioxidant activities[2].
Because it retains a terminal carboxylic acid, it acts as a structural mimic of endogenous substrates like alpha-ketoglutarate. In drug development, glutarate derivatives and monoesters are frequently explored for their potential to modulate epigenetic targets, such as histone deacetylases (HDACs), and to reduce the release of pro-inflammatory cytokines[4][10]. Furthermore, it is a critical building block in the synthesis of complex therapeutics, including the antineoplastic agent Pemetrexed (where it appears in impurity profiling)[] and various peptide synthesis derivatives like Cbz-Glu-OMe[12].
Figure 2: Biological and pharmacological utility of endogenous 5-methoxy-5-oxopentanoate.
Analytical Workflows: HPLC and LC-MS Isolation
Because 5-methoxy-5-oxopentanoate contains a free carboxylic acid, it will ionize in a neutral aqueous mobile phase. This ionization leads to secondary interactions with the stationary phase, causing severe peak tailing and poor retention on standard reverse-phase columns[5].
To correct this, we must apply the principle of ion suppression. By lowering the pH of the mobile phase at least 1.5 units below the molecule's pKa (4.62), we ensure the analyte remains fully protonated and neutral, yielding sharp, symmetrical peaks.
Table 2: Optimized Chromatographic Method Parameters
| Parameter | Specification / Causality |
| Stationary Phase | Reverse-phase C18 or mixed-mode Newcrom R1 (3 µm for UPLC)[5]. |
| Mobile Phase A | Water + 0.1% Formic Acid (for LC-MS) or 0.1% Phosphoric Acid (for UV)[5]. |
| Mobile Phase B | Acetonitrile (MeCN)[5]. |
| Target pH | < 3.0 (Critical for suppressing carboxylate ionization). |
| Detection | UV (210 nm) or MS (Negative Electrospray Ionization). |
Protocol 2: Chromatographic Isolation
-
Column Equilibration: Flush the C18 column with 95% Mobile Phase A and 5% Mobile Phase B until the baseline stabilizes.
-
Sample Preparation: Dilute the sample in the initial mobile phase conditions to prevent solvent-mismatch peak distortion.
-
Elution: Run a gradient from 5% B to 60% B over 10 minutes. The monoester will elute later than free glutaric acid but earlier than the fully non-polar dimethyl glutarate.
Self-Validating System: To ensure the method is robust, inject a system suitability standard containing glutaric acid, 5-methoxy-5-oxopentanoate, and dimethyl glutarate. The protocol is validated only if the resolution (Rs) between the monoester and diester is ≥ 2.0. If peak tailing occurs (Asymmetry Factor > 1.5), it indicates insufficient mobile phase acidification, prompting an immediate verification of the formic/phosphoric acid concentration.
References
- ChemicalBook.
- SIELC Technologies. "5-Methoxy-5-oxopentanoic acid." SIELC.
- ECHEMI.
- FooDB. "Showing Compound Monomethyl glutaric acid (FDB022284)." FooDB.
- BOC Sciences. "CAS 1265908-61-9 (Pemetrexed Monomethyl Ester Impurity 1)." BOC Sciences.
- Tebubio. "5-Methoxy-5-oxopentanoic acid - 1 g." Tebubio.
- Google Patents. "CN101333165B - Method for synthesizing monomethyl glutarate.
- Selleck.
- LookChem.
- Google Patents. "CN102260171A - Synthesis method of glutaric acid monomethyl ester sodium salt.
Sources
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- 8. CN101333165B - Method for synthesizing monomethyl glutarate - Google Patents [patents.google.com]
- 9. CN102260171A - Synthesis method of glutaric acid monomethyl ester sodium salt and glutaric acid monomethyl ester - Google Patents [patents.google.com]
- 10. medchemexpress.com [medchemexpress.com]
- 12. (4S)-4-{[(benzyloxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid | C14H17NO6 | CID 2733408 - PubChem [pubchem.ncbi.nlm.nih.gov]
